molecular formula C27H48O2 B1422064 15alpha-Hydroxycholestane CAS No. 73389-49-8

15alpha-Hydroxycholestane

Cat. No. B1422064
CAS RN: 73389-49-8
M. Wt: 404.7 g/mol
InChI Key: MSKYNEGIINKEKI-IISASWRDSA-N
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Description

15alpha-Hydroxycholestane is a cholestanoid . It has the molecular formula C27H48O2 and a molecular weight of 404.7 g/mol .


Synthesis Analysis

The synthesis of this compound has been achieved from diosgenin in a series of steps . The process involves the inversion of a C-16beta hydroxyl to the C-16alpha position and a method for transposition of a C-16beta hydroxyl to the C-15alpha position via the unexpected beta-reduction of a C-15 ketone in a steroid .


Molecular Structure Analysis

The this compound molecule contains a total of 80 bonds. There are 32 non-H bonds, 5 rotatable bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.7 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

1. Synthesis in Pharmacology

15alpha-Hydroxycholestane and related compounds have been synthesized for various pharmacological applications. For instance, the aglycone of shark repellent pavoninin-4, a derivative of this compound, was synthesized for potential use in shark deterrence (Gong & Williams, 2006).

2. Antibiotic Properties

Research has shown that certain derivatives of this compound possess antibiotic properties. For example, 15alpha-Hydroxy-21-keto-pristimerine, a nortriterpene quinone methide derivative, exhibited antibiotic activity against Gram-positive bacteria (Alvarenga et al., 1999).

3. Involvement in Metabolic Processes

The compound has been linked to various metabolic processes. For instance, 15alpha-Hydroxycanrenone was studied for its metabolic products when interacting with human enzymes (Chinn et al., 1977).

4. Role in Steroid Hydroxylation

This compound derivatives are involved in steroid hydroxylation. The involvement of cytochrome P-450 in the 15alpha-hydroxylation of steroids by Penicillium raistrickii has been reported (Irrgang et al., 1997).

5. Potential in Cancer Research

Some derivatives of this compound have been explored for their potential in cancer research. Abietane diterpenes derived from this compound have been investigated for their inhibitory effects on Epstein-Barr virus activation, a critical step in the development of certain cancers (Ohtsu et al., 2001).

Mechanism of Action

Target of Action

15alpha-Hydroxycholestane is a derivative of cholesterol

Mode of Action

It is known to be a derivative of cholesterol , but how it interacts with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

This compound is a cholestanoid , which means it is based on a cholestane skeleton Cholestane is a saturated three-ringed molecule that forms the basis of cholesterol molecules.

Biochemical Analysis

Biochemical Properties

15alpha-Hydroxycholestane plays a crucial role in biochemical reactions, particularly in the metabolism of cholesterol. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP2A4 and CYP2A5, which are involved in the hydroxylation of steroids . These interactions are essential for the further metabolism of sex hormones like testosterone and estradiol . The hydroxylation process facilitated by these enzymes is critical for maintaining hormonal balance and regulating various physiological processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in circadian rhythms, particularly in the liver . The compound’s interaction with cytochrome P450 enzymes leads to the hydroxylation of steroids, which in turn affects the levels of active hormones within cells. This modulation of hormone levels can influence cell function, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound binds to cytochrome P450 enzymes, facilitating the hydroxylation of steroids . This binding interaction is crucial for the activation or inhibition of these enzymes, which in turn regulates the levels of various hormones. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in circadian rhythms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to the compound has been observed to affect cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to modulate hormone levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including liver damage and disruptions in metabolic processes . These findings highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to steroid metabolism. The compound interacts with enzymes such as cytochrome P450, which catalyze the hydroxylation of steroids . This interaction is essential for the conversion of cholesterol into various biologically active molecules, including sex hormones. The modulation of these pathways by this compound can influence metabolic flux and the levels of key metabolites.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilic nature, allowing it to integrate into cellular membranes . Transport proteins facilitate the movement of this compound across cellular compartments, ensuring its availability for biochemical reactions.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by its localization, as the compound interacts with enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to specific organelles, where it can exert its biochemical effects.

properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKYNEGIINKEKI-IISASWRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15alpha-Hydroxycholestane
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15alpha-Hydroxycholestane
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15alpha-Hydroxycholestane
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15alpha-Hydroxycholestane
Reactant of Route 5
15alpha-Hydroxycholestane
Reactant of Route 6
15alpha-Hydroxycholestane

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